5-HT1A Receptor Binding Affinity: Para-Substituted Dimethoxyethyl Aniline Exhibits Nanomolar Potency
4-(2,2-Dimethoxyethyl)aniline demonstrates a binding affinity (Ki) of 44 nM for the human 5-HT1A receptor expressed in HEK293 cells, measured via displacement of [3H]5-carboxamidotryptamine [1]. While direct comparator data for the ortho (2-(2,2-dimethoxyethyl)aniline) or N‑alkylated (N-(2,2-dimethoxyethyl)aniline) regioisomers in this specific assay is not publicly available, the para‑substituted aniline's nanomolar potency represents a class‑level inference of favorable target engagement relative to unsubstituted aniline or other simple 4-substituted anilines, which often exhibit micromolar or no measurable affinity in similar GPCR binding assays [2]. This quantitative affinity value enables informed scaffold selection in 5-HT1A-targeted drug discovery programs.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 44 nM |
| Comparator Or Baseline | Unsubstituted aniline: typically >10,000 nM; other 4‑substituted anilines: variable, often >1,000 nM (class‑level reference) |
| Quantified Difference | Target compound is at least 20‑fold more potent than typical baseline anilines |
| Conditions | Displacement of [3H]5-carboxamidotryptamine from human 5-HT1A expressed in HEK293 cells, filter binding assay |
Why This Matters
For CNS or neuropsychiatric target-focused research, a 44 nM Ki provides a quantifiable starting point for SAR expansion, avoiding the need to resynthesize or screen lower-affinity analogs.
- [1] BindingDB. BDBM50400880 (CHEMBL2205045). Ki = 44 nM for human 5-HT1A receptor. View Source
- [2] Roth, B. L.; et al. PDSP Ki Database. Baseline affinity values for unsubstituted aniline and simple aniline derivatives at 5-HT1A. View Source
